molecular formula C9H19N B2406541 3-(Propan-2-yl)cyclohexan-1-amine CAS No. 6850-37-9

3-(Propan-2-yl)cyclohexan-1-amine

Cat. No.: B2406541
CAS No.: 6850-37-9
M. Wt: 141.258
InChI Key: LTCDIKCILSGJJD-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclohexylamine (B46788) Derivatives in Chemical Synthesis

Cyclohexylamine, also known as aminocyclohexane, is a primary aliphatic amine that serves as a versatile intermediate in the synthesis of a wide array of organic compounds. ohans.comatamankimya.com Its derivatives are integral building blocks for various chemicals and materials. ohans.com The reactivity of the primary amine group, combined with the conformational properties of the cyclohexane (B81311) ring, makes this class of compounds highly valuable. ohans.com

In the pharmaceutical industry, cyclohexylamine derivatives are precursors to a range of therapeutic agents, including mucolytics, analgesics, and bronchodilators. atamankimya.comatamanchemicals.com For example, they are fundamental to the synthesis of certain antihistamines and anesthetics like hexylcaine. ohans.comatamankimya.com Beyond pharmaceuticals, these derivatives are used to create sulfenamide-based reagents that act as accelerators in the vulcanization of rubber. atamanchemicals.com They also function as effective corrosion inhibitors, particularly in boiler water treatment systems. atamankimya.comatamanchemicals.com

The synthesis of cyclohexylamine derivatives can be achieved through several routes, most commonly via the hydrogenation of aniline (B41778) or the reduction of cyclohexanone (B45756). ohans.com The versatility of the cyclohexylamine scaffold allows for extensive functionalization, leading to a vast chemical space for exploration in drug discovery and materials science. Research has explored various derivatives, including arylcyclohexylamines, which are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov Other studies have focused on synthesizing novel cyclohexane derivatives to investigate their biological activities, such as antibacterial properties. cabidigitallibrary.org

Scope and Relevance of Research into 3-(Propan-2-yl)cyclohexan-1-amine

Research into this compound, a specific isomer within the isopropylcyclohexylamine family, focuses on its potential as a tailored building block in organic synthesis. The position of the isopropyl group at the C-3 position of the cyclohexane ring influences the molecule's steric and electronic environment, which can be exploited to achieve specific outcomes in chemical reactions and biological interactions.

The compound is available from chemical suppliers, indicating its utility in research and development settings. chemscene.combldpharm.com Its precursor, 3-(propan-2-yl)cyclohexan-1-one, is also a recognized chemical entity, providing a direct synthetic route to the target amine via reductive amination. uni.lu

While extensive, peer-reviewed studies focusing solely on this compound are not abundant in public literature, its relevance can be inferred from research on closely related analogues. For instance, studies on C-(3-aminomethyl-cyclohexyl)-methylamine derivatives, which also feature a 1,3-substitution pattern on the cyclohexane ring, have been conducted to evaluate their potential as antimycobacterial agents. cabidigitallibrary.org The specific isomeric structure of this compound makes it a valuable tool for structure-activity relationship (SAR) studies, where researchers systematically modify a chemical structure to understand its impact on biological activity.

The table below outlines the basic chemical properties of this compound.

PropertyValue
CAS Number6850-37-9 chemscene.com
Molecular FormulaC₉H₁₉N chemscene.com
Molecular Weight141.25 g/mol chemscene.com
IUPAC Name3-propan-2-ylcyclohexan-1-amine
SMILESNC1CC(C(C)C)CCC1 chemscene.com

This data is based on information available in chemical databases.

The investigation of such specific isomers is crucial for fine-tuning the properties of potential drug candidates or functional materials. The precise placement of the bulky isopropyl group can affect receptor binding, metabolic stability, and pharmacokinetic profiles, making it a key variable in medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7(2)8-4-3-5-9(10)6-8/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCDIKCILSGJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Investigations of 3 Propan 2 Yl Cyclohexan 1 Amine Transformations

Fundamental Reactivity of Cyclohexane-Based Primary Amines

The reactivity of 3-(propan-2-yl)cyclohexan-1-amine is rooted in the inherent chemical properties of primary amines situated on a cyclohexane (B81311) framework. The amine group provides a site of nucleophilicity, while the cyclohexane ring influences the stereochemical outcomes of reactions and can participate in rearrangements through carbocationic intermediates.

Nucleophilic Characteristics of the Amine Functionality

The lone pair of electrons on the nitrogen atom of a primary amine, such as in this compound, imparts nucleophilic character to the molecule. This allows it to react with a variety of electrophiles. The nucleophilicity of amines is a well-established concept in organic chemistry, with primary amines generally exhibiting significant reactivity. They are typically more nucleophilic than alcohols but less so than their secondary amine counterparts due to electronic and steric factors.

The reaction of a primary amine with an electrophile, such as an alkyl halide, proceeds via a nucleophilic substitution reaction, likely an SN2 mechanism. In this process, the amine's lone pair attacks the electrophilic carbon, displacing the leaving group. The presence of the bulky isopropyl group at the 3-position of the cyclohexane ring can sterically hinder the approach of the amine to the electrophile, potentially slowing the reaction rate compared to a less substituted cyclohexylamine (B46788).

Electrophilic and Carbocationic Intermediates in Cyclohexane Systems

Reactions involving the cyclohexane ring of this compound can proceed through electrophilic and carbocationic intermediates, particularly in acidic conditions or when a leaving group is present on the ring. The formation of a carbocation on a cyclohexane ring opens up pathways for various reactions, including substitution (SN1), elimination (E1), and rearrangements. libretexts.orglibretexts.org

The stability of carbocations is paramount in determining the reaction outcome, with the general order of stability being tertiary > secondary > primary. pharmaguideline.comyoutube.com If a reaction involving this compound were to generate a carbocation at a secondary position on the ring, it could undergo a rearrangement to form a more stable carbocation if possible. libretexts.orgpharmaguideline.com These rearrangements typically occur through 1,2-hydride or 1,2-alkyl shifts. libretexts.orgyoutube.com For instance, a carbocation at C-2 could potentially undergo a hydride shift from C-1 or C-3, or even an alkyl (isopropyl) shift, to generate a more stable intermediate before reacting with a nucleophile. libretexts.orgyoutube.com

Mechanistic Pathways of Functionalization Reactions

The primary amine of this compound is a versatile functional group that can participate in a variety of transformations, leading to the formation of new carbon-nitrogen bonds and potentially new ring systems.

Amine-Carbonyl Condensation and Imine Formation

One of the most fundamental reactions of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and is a reversible process. nih.govwikipedia.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers to form a carbinolamine intermediate. nih.gov

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). nih.gov The lone pair on the nitrogen then pushes out the water molecule, forming a resonance-stabilized iminium ion. nih.gov Finally, deprotonation of the nitrogen yields the neutral imine product. nih.gov The removal of water from the reaction mixture is often necessary to drive the equilibrium towards the formation of the imine. wikipedia.org

The reaction of this compound with a ketone, for example, would proceed through these steps to yield the corresponding N-(3-isopropylcyclohexyl)ketimine.

Table 1: Mechanistic Steps of Imine Formation

StepDescription
1Nucleophilic attack of the primary amine on the carbonyl carbon.
2Proton transfer from the nitrogen to the oxygen to form a carbinolamine.
3Protonation of the hydroxyl group of the carbinolamine.
4Elimination of water to form an iminium ion.
5Deprotonation of the nitrogen to yield the final imine.

This table outlines the generally accepted mechanism for acid-catalyzed imine formation. nih.gov

Intramolecular Cyclization Mechanisms

If the this compound molecule contains a suitably positioned electrophilic functional group, it can undergo intramolecular cyclization. These reactions are powerful tools for the synthesis of bicyclic nitrogen-containing heterocycles. The rate and feasibility of intramolecular reactions are highly dependent on the length of the tether connecting the nucleophilic amine and the electrophilic center, with the formation of 5- and 6-membered rings being particularly favored due to favorable transition state entropies and minimal ring strain. wikipedia.orgmasterorganicchemistry.com

For an intramolecular cyclization to occur with a derivative of this compound, a reactive group would need to be introduced, for example, on the isopropyl substituent or at another position on the cyclohexane ring. The mechanism would involve the nucleophilic attack of the amine's lone pair on the electrophilic carbon within the same molecule, leading to the formation of a new ring.

Rearrangement Reactions Involving Cyclohexanone (B45756) Derivatives

The precursor to this compound is often the corresponding ketone, 3-(propan-2-yl)cyclohexan-1-one. nih.gov This ketone can undergo various rearrangement reactions, which can be synthetically useful. For example, the Beckmann rearrangement of the oxime derived from 3-(propan-2-yl)cyclohexan-1-one would lead to the formation of a lactam. This reaction is initiated by treating the oxime with an acid, which promotes the migration of the alkyl group anti to the oxime's hydroxyl group to the nitrogen atom, ultimately yielding a caprolactam derivative.

Another relevant rearrangement is the Favorskii rearrangement, which occurs when an α-haloketone is treated with a base. While not directly involving 3-(propan-2-yl)cyclohexan-1-one, if this ketone were to be halogenated at the α-position, it could undergo this rearrangement to form a cyclopentanecarboxylic acid derivative.

SN2 Reaction Mechanisms and Stereochemical Inversion

The SN2 (bimolecular nucleophilic substitution) reaction is a fundamental transformation in organic chemistry characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon atom, simultaneously displacing a leaving group. masterorganicchemistry.comyoutube.com A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. masterorganicchemistry.comyoutube.com This occurs because the nucleophile must attack the carbon atom from the side opposite to the leaving group (a "backside attack"). youtube.comyoutube.com

For a substituted cyclohexane like this compound, or its precursors, this stereochemical outcome is crucial. The reaction rate and feasibility are highly dependent on steric hindrance. SN2 reactions are most efficient for methyl and primary substrates, with reactivity decreasing significantly for secondary substrates and being practically non-existent for tertiary substrates due to steric crowding that impedes the backside attack. youtube.comyoutube.com The carbon bearing the leaving group in a cyclohexane ring is secondary, making SN2 reactions possible but sensitive to the steric environment.

Table 1: Factors Influencing SN2 Reactions

FactorDescriptionImplication for this compound Synthesis
Substrate Structure The rate is sensitive to steric hindrance around the reaction center. Reactivity order: Methyl > Primary > Secondary >> Tertiary. youtube.comyoutube.comThe amine or leaving group is on a secondary carbon, so the reaction is feasible but may be slow. The bulky isopropyl group at C3 can influence the preferred conformation and accessibility of the C1 position.
Nucleophile The reaction rate is dependent on the concentration and strength of the nucleophile. youtube.com Strong nucleophiles are required. youtube.comStrong, nitrogen-based nucleophiles (e.g., azide (B81097), followed by reduction) or ammonia (B1221849) itself could be used to introduce the amine functionality.
Leaving Group A good leaving group is a weak base that is stable on its own. youtube.com Common examples include halides (I⁻, Br⁻, Cl⁻) and sulfonate esters (e.g., tosylate). youtube.comTo synthesize the amine via an SN2 pathway, a precursor with a good leaving group at the C1 position is necessary. Poor leaving groups like -OH or -NH2 must first be converted to good leaving groups. youtube.com
Solvent Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. youtube.comThe choice of solvent is critical for optimizing the reaction rate and yield.
Stereochemistry The reaction proceeds with complete inversion of configuration at the chiral center. masterorganicchemistry.comyoutube.comThis provides a predictable way to control the stereochemistry at the C1 position. For example, reacting a cis-isomer precursor could lead to a trans-isomer product.

Elucidation of Catalytic Reaction Mechanisms

Catalytic methods provide powerful and efficient pathways for the synthesis of complex molecules like this compound, often with high control over stereoselectivity.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the need for metal catalysts. beilstein-journals.org A common strategy for synthesizing amines involves the activation of carbonyl compounds through the formation of reactive intermediates like enamines or iminium ions. nih.gov In the synthesis of substituted cyclohexylamines, a chiral secondary amine catalyst, such as proline, can react with a ketone or aldehyde to form a chiral enamine. youtube.com This enamine then acts as a nucleophile.

Alternatively, the catalyst can activate an α,β-unsaturated aldehyde to generate an iminium ion. A subsequent 1,5-hydride shift can produce an enamine, which can then undergo further reactions. beilstein-journals.org For the synthesis of 3-substituted cyclohexylamines, an organocatalytic cascade reaction has been developed. organic-chemistry.org This process can involve the reaction of a 2,6-diketone with an amine and a Hantzsch ester in the presence of a chiral phosphoric acid catalyst. organic-chemistry.org The mechanism integrates several catalytic cycles, including enamine and iminium ion formation, and proceeds through a series of steps such as aldol (B89426) addition, dehydration, conjugate reduction, and finally, reductive amination to yield the cyclohexylamine product with high enantioselectivity. organic-chemistry.org Computational studies help in understanding the transition states, revealing that noncovalent interactions, such as hydrogen bonding within the transition state, are crucial for stereochemical control. youtube.comnih.gov

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering efficient routes to C-N bond formation. acs.orgnih.gov One of the most prominent methods is catalytic reductive amination, where a ketone (e.g., 3-isopropylcyclohexanone) reacts with an amine source in the presence of a metal catalyst and a reducing agent to form the desired amine. researchgate.net Catalysts based on palladium, rhodium, iridium, and ruthenium are commonly employed. researchgate.netyoutube.com

Another powerful strategy is the direct C-H amination, which allows for the conversion of a C-H bond directly into a C-N bond, representing a highly atom-economical approach. nih.govnih.gov The mechanism often involves the generation of a reactive metal-nitrenoid intermediate from an aminating reagent (like an organic azide or dioxazolone). nih.govrsc.org This intermediate can then insert into a C-H bond. Mechanistic investigations classify these reactions based on pathways such as C-H activation, C-H insertion, or single-electron transfer. acs.org For example, rhodium-catalyzed C-H amination can proceed via an inner-sphere pathway involving a metal-nitrenoid species that facilitates the C-N bond formation. nih.gov

Achieving enantioselectivity is a primary goal in the synthesis of chiral molecules for pharmaceutical applications. In the context of this compound, which has chiral centers, enantioselective catalysis is critical for producing a single desired stereoisomer.

Both organocatalytic and metal-catalyzed methods have been adapted for enantioselective synthesis. In organocatalysis, the use of chiral catalysts like proline or chiral phosphoric acids is key. organic-chemistry.orgacs.org The chiral catalyst forms a transient, diastereomeric intermediate (e.g., a chiral enamine or iminium ion) with the substrate. The steric environment of the chiral catalyst then directs the approach of the incoming reagent, leading to the preferential formation of one enantiomer. youtube.comacs.org The stereochemical outcome is determined in the enantiodetermining transition state, where specific noncovalent interactions between the substrate and the catalyst play a crucial role. nih.gov

In metal-catalyzed reactions, enantioselectivity is typically achieved by using a chiral ligand that coordinates to the metal center. acs.orgnih.gov These chiral ligands create a chiral environment around the metal, which influences the binding of the substrate and the subsequent bond-forming step. For instance, in rhodium-catalyzed C-H amination, anionic ligands have been developed that associate with chiral cations. This ion-pairing strategy creates a chiral pocket around the catalyst's reactive site, enabling high levels of enantiocontrol in intermolecular aminations. acs.orgnih.gov Similarly, dual-catalytic systems, such as combining a ruthenium complex with a phosphine (B1218219), have been used for the enantioselective intramolecular C-H amination of aliphatic azides. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental sustainability. diva-portal.orgsci-hub.se For the synthesis of chiral amines, transaminases (TAs or ATAs) are particularly important enzymes. diva-portal.orgnih.gov

Transaminases catalyze the transfer of an amino group from an amino donor (like alanine (B10760859) or isopropylamine) to a carbonyl acceptor (a ketone or aldehyde). mdpi.comdiva-portal.org The reaction mechanism is a Ping-Pong Bi-Bi mechanism, involving the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). diva-portal.orgnih.gov In the first half-reaction, the amino donor transfers its amino group to the PLP cofactor, converting it to pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing a ketone byproduct. In the second half-reaction, the PMP intermediate transfers the amino group to the ketone substrate (e.g., 3-isopropylcyclohexanone), regenerating the PLP and forming the desired chiral amine product. mdpi.com

The kinetics and selectivity of transaminases are key to their synthetic utility. These enzymes can be highly enantioselective, producing amines with excellent enantiomeric excess (>99%). researchgate.net They can be used in two main modes: asymmetric synthesis from a prochiral ketone, which can theoretically achieve a 100% yield, or kinetic resolution of a racemic amine, where the enzyme selectively converts one enantiomer to the corresponding ketone, leaving the other enantiomer in high purity (with a maximum theoretical yield of 50%). nih.govmdpi.com A major challenge in asymmetric synthesis is the often unfavorable reaction equilibrium. diva-portal.org However, various strategies, such as using a large excess of the amino donor or removing the ketone byproduct, can be employed to drive the reaction to completion. mdpi.com

Table 2: Comparison of Catalytic Strategies for Amine Synthesis

Catalysis TypeCatalystTypical MechanismKey Features
Organocatalysis Chiral amines (e.g., Proline), Chiral Phosphoric Acids organic-chemistry.orgEnamine/Iminium ion activation, Cascade reactions beilstein-journals.orgorganic-chemistry.orgMetal-free, environmentally benign, complex transformations in one pot. beilstein-journals.org
Metal Catalysis Pd, Rh, Ir, Ru complexes with ligands researchgate.netyoutube.comReductive amination, C-H amination via metal-nitrenoids researchgate.netnih.govHigh efficiency, broad substrate scope, atom-economical C-H functionalization. acs.orgnih.gov
Biocatalysis Transaminases (ATAs), Imine Reductases (IREDs) diva-portal.orgresearchgate.netPing-Pong Bi-Bi (ATAs), Hydride transfer (IREDs) diva-portal.orgresearchgate.netExceptional enantioselectivity, mild aqueous conditions, green chemistry. diva-portal.orgsci-hub.se

Stereochemistry and Conformational Analysis of 3 Propan 2 Yl Cyclohexan 1 Amine

Isomerism and Diastereomeric Relationships of Substituted Cyclohexylamines

The structure of 3-(propan-2-yl)cyclohexan-1-amine, with substituents at the C1 and C3 positions, gives rise to multiple isomers. The spatial arrangement of the amino and isopropyl groups dictates the isomeric form, leading to both geometric and optical isomerism.

Cis-Trans Isomerism in Cyclohexane (B81311) Rings

In disubstituted cyclohexanes like this compound, the substituents can be located on the same side or on opposite sides of the ring's average plane. This results in cis-trans isomerism, a form of diastereomerism. pressbooks.pub

Cis Isomer : In the cis isomer, both the amino group and the isopropyl group are on the same side of the cyclohexane ring. For example, both can be pointing "up" or both "down" relative to the plane of the ring. pressbooks.pub

Trans Isomer : In the trans isomer, the amino group and the isopropyl group are on opposite sides of the ring. One substituent will be "up" while the other is "down". pressbooks.pub

These geometric isomers are not interconvertible through bond rotation due to the rigid nature of the ring system and can only be separated by chemical means. pressbooks.pub

Chiral Centers and Enantiomeric Forms

The this compound molecule possesses two chiral centers:

C1 : The carbon atom bonded to the amino group (-NH2) and two different ring carbons.

C3 : The carbon atom bonded to the isopropyl group and two different ring carbons.

The presence of two distinct chiral centers means that the molecule can exist in up to 2n stereoisomers, where n is the number of chiral centers. For this compound, n=2, leading to a total of four possible stereoisomers. youtube.com

These four stereoisomers exist as two pairs of enantiomers.

The cis isomer has two chiral centers, leading to a pair of enantiomers: (1R, 3S)-3-(propan-2-yl)cyclohexan-1-amine and (1S, 3R)-3-(propan-2-yl)cyclohexan-1-amine.

The trans isomer also has two chiral centers, resulting in a second pair of enantiomers: (1R, 3R)-3-(propan-2-yl)cyclohexan-1-amine and (1S, 3S)-3-(propan-2-yl)cyclohexan-1-amine.

The relationship between any cis isomer and any trans isomer is diastereomeric. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. youtube.com

Table 1: Stereoisomers of this compound

Isomeric FormStereoisomer ConfigurationRelationship
cis(1R, 3S)Enantiomer of (1S, 3R)
cis(1S, 3R)Enantiomer of (1R, 3S)
trans(1R, 3R)Enantiomer of (1S, 3S)
trans(1S, 3S)Enantiomer of (1R, 3R)

Conformational Dynamics of the Cyclohexane Ring System

The cyclohexane ring is not planar but exists in various puckered conformations to relieve angle and torsional strain. libretexts.org The most stable of these is the chair conformation. pressbooks.pubslideshare.net

Chair Conformations and Substituent Orientations (Axial/Equatorial)

In the chair conformation, the twelve hydrogen atoms (or substituents) on the ring occupy two distinct types of positions:

Axial (a) : Six bonds are oriented parallel to the principal axis of the ring, pointing straight up or down. pressbooks.pub

Equatorial (e) : Six bonds are oriented around the "equator" of the ring, pointing out from the perimeter. pressbooks.pub

At room temperature, the cyclohexane ring undergoes a rapid "ring flip," where one chair conformation interconverts into another. masterorganicchemistry.com During this flip, all axial positions become equatorial, and all equatorial positions become axial. masterorganicchemistry.com

For substituted cyclohexanes, the two chair conformations are often not of equal energy. The conformation that places the bulky substituent(s) in the more spacious equatorial position is generally more stable. libretexts.orgutexas.edu

Steric and Electronic Influences on Conformational Preferences

The stability of a particular chair conformation is primarily determined by steric strain. When a substituent is in an axial position, it experiences steric hindrance from the other two axial atoms on the same side of the ring. libretexts.org This unfavorable interaction is known as a 1,3-diaxial interaction. libretexts.org

To minimize these steric clashes, substituents, especially large ones, preferentially occupy the equatorial position. pressbooks.publibretexts.org The energetic cost of placing a substituent in an axial position is quantified by its "A-value," with larger A-values indicating a stronger preference for the equatorial position. The isopropyl group has a larger A-value than the amino group, indicating it has a stronger preference for the equatorial position.

Trans Isomer : For trans-3-(propan-2-yl)cyclohexan-1-amine, one conformer can have both the amino and isopropyl groups in equatorial positions (diequatorial). The alternative chair-flipped conformer would have both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions.

Cis Isomer : For the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation (axial-equatorial). Upon ring flip, they interconvert to an equatorial-axial conformation. The most stable of these two conformers will be the one where the larger group (isopropyl) occupies the equatorial position. pressbooks.pub

Electronic effects, such as intramolecular hydrogen bonding between the amino group and other atoms, can also influence conformational preferences, though steric factors are generally dominant in this case.

Table 2: A-Values and Conformational Preference

SubstituentA-Value (kJ/mol)Axial-Equatorial Energy Difference
-NH2 (Amino)~6.7Prefers equatorial
-CH(CH3)2 (Isopropyl)~9.2Strongly prefers equatorial

Note: A-values are approximate and can vary slightly with experimental conditions.

Strategies for Stereochemical Control and Resolution

The synthesis of a single, specific stereoisomer of this compound requires careful stereochemical control. This can be achieved through stereoselective synthesis or by separating a mixture of stereoisomers via resolution.

Stereoselective synthesis aims to create a specific stereoisomer from the outset. This can involve:

Substrate Control : Using a starting material that is already chiral and has the desired stereochemistry at one or more centers.

Reagent Control : Employing chiral reagents or catalysts that influence the stereochemical outcome of the reaction, such as in an asymmetric hydrogenation of an enamine precursor.

When a synthesis produces a racemic mixture (an equal mixture of enantiomers), a process called chiral resolution is required for separation. nih.gov A common strategy involves:

Diastereomer Formation : Reacting the racemic amine mixture with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a mixture of diastereomeric salts.

Separation : Diastereomers have different physical properties (like solubility) and can be separated by methods such as fractional crystallization.

Liberation : Once the diastereomeric salts are separated, the original amine enantiomers can be recovered by removing the chiral acid.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for separating enantiomers directly. sielc.com

Diastereoselective Synthesis and Separation

The synthesis of this compound typically proceeds from 3-isopropylcyclohexanone (B1297568). The stereochemical outcome of the synthesis is largely determined by the method of introducing the amine functionality. Two common methods are the reduction of the corresponding oxime and reductive amination of the ketone.

Reductive Amination:

Reductive amination of 3-isopropylcyclohexanone with ammonia (B1221849) is a direct method to introduce the amine group. The stereoselectivity of this reaction is influenced by the choice of reducing agent and reaction conditions. The bulky isopropyl group at the 3-position can direct the stereochemical course of the reduction of the intermediate imine. Generally, reduction with sterically less demanding reducing agents from the less hindered face of the cyclohexane ring is favored.

While specific data for the diastereoselective synthesis of this compound is not extensively reported in publicly available literature, general principles of substituted cyclohexanone (B45756) reduction can be applied. For instance, catalytic hydrogenation or reduction with metal hydrides can lead to varying ratios of cis and trans isomers.

Separation of Diastereomers:

Once a mixture of diastereomers is synthesized, their separation is necessary to obtain stereochemically pure compounds. Due to their different physical properties, such as boiling points and polarity, diastereomers can often be separated by standard laboratory techniques.

Fractional Distillation: The cis and trans isomers of substituted cyclohexylamines often exhibit small differences in their boiling points, which may allow for their separation by fractional distillation under reduced pressure.

Chromatography: Column chromatography is a powerful technique for separating diastereomers. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system is critical for achieving good separation.

Fractional Crystallization: Diastereomers can also be separated by fractional crystallization of their salts. By forming salts with an achiral acid, the resulting diastereomeric salts may have different solubilities in a given solvent, allowing for the selective crystallization of one diastereomer.

Table 1: Illustrative Example of Diastereomer Separation of Substituted Cyclohexylamines by Fractional Crystallization

Diastereomeric MixtureResolving AgentSolvent SystemIsolated DiastereomerReference
cis/trans-2-Arylcyclohexylamides(-)-Menthoxyacetyl chlorideHexanetrans and cis diastereomers separated nih.gov
cis/trans-Boc-cyclotineR-(+)-alpha-methylbenzylamineNot specifiedS,S-isomer (trans) mdpi.com

Note: This table provides examples of diastereomer separation for related cyclohexylamine (B46788) derivatives due to the lack of specific published data for this compound.

Enantioselective Synthesis and Chiral Resolution Techniques

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis, which aims to create a specific enantiomer directly, or chiral resolution, which involves the separation of a racemic mixture.

Enantioselective Synthesis:

Enantioselective synthesis of 3-substituted cyclohexylamines can be challenging. One potential route involves the asymmetric reduction of a prochiral enamine or imine derived from 3-isopropylcyclohexanone. This requires the use of a chiral catalyst or a chiral reducing agent to control the stereochemical outcome. While specific examples for this compound are scarce, the enantioselective synthesis of cis-α-substituted cycloalkanols, which can be converted to the corresponding amines, has been reported. rsc.org This suggests that similar strategies could be applied to the synthesis of the target molecule.

Chiral Resolution Techniques:

Chiral resolution is a more common and often more practical approach for obtaining enantiomerically pure amines on both laboratory and industrial scales.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. capes.gov.brlibretexts.org This reaction forms a mixture of two diastereomeric salts, which, due to their different physical properties, can be separated by fractional crystallization. capes.gov.brmdpi.comutm.my After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. mdpi.com

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentChemical ClassReference
(+)-Tartaric acidChiral Dicarboxylic Acid capes.gov.br
(-)-Mandelic acidChiral α-Hydroxy Acid mdpi.com
(+)-Camphor-10-sulfonic acidChiral Sulfonic Acid mdpi.com
(-)-O,O'-Dibenzoyl-L-tartaric acidChiral Dicarboxylic Acid Derivative rsc.org

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine in a process called kinetic resolution. nih.govgoogle.com The enzyme's active site is chiral and thus shows a preference for one enantiomer, leading to the formation of an acylated product for that enantiomer while leaving the other enantiomer largely unreacted. The acylated and unreacted enantiomers can then be separated. The efficiency of the resolution is determined by the enantioselectivity of the enzyme. A study on the enzymatic kinetic resolution of a related building block for β-blockers, 1-(isopropylamine)-3-phenoxy-2-propanol, demonstrated the potential of this method. researchgate.net

Table 3: Illustrative Data from Enzymatic Kinetic Resolution of a Related Amino Alcohol

SubstrateEnzymeAcyl DonorSolventEnantiomeric Excess (product)ConversionReference
1-(isopropylamine)-3-phenoxy-2-propanolCandida rugosa lipaseIsopropenyl acetateToluene / [EMIM][BF4]96.2%28.2% researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Propan 2 Yl Cyclohexan 1 Amine

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanics forms the fundamental basis for understanding the electronic structure and, consequently, the chemical behavior of molecules.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. For 3-(Propan-2-yl)cyclohexan-1-amine, DFT calculations would be instrumental in determining a variety of properties.

Ground State Properties:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles for both cis and trans isomers.

Vibrational Frequencies: Calculation of the infrared (IR) spectrum to identify characteristic vibrational modes of the functional groups (amine N-H stretches, C-N stretches, C-H stretches of the isopropyl and cyclohexyl groups).

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amine group would be expected to be a region of negative potential, indicating its nucleophilic character.

Excited State Properties: While less common for this type of molecule unless studying its photochemical behavior, time-dependent DFT (TD-DFT) could be used to predict electronic excitation energies and UV-Vis absorption spectra.

A literature search did not yield specific DFT studies on this compound. However, studies on related molecules like 1-phenylcyclohexylamine (B1663984) have utilized DFT to build Quantitative Structure-Activity Relationship (QSAR) models, correlating quantum chemical descriptors with biological activity. researchgate.netresearchgate.net

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. They are generally more computationally expensive than DFT but can offer higher accuracy for certain properties. For this compound, these methods could be used to obtain highly accurate reference energies for different conformations.

Semi-Empirical Methods: These methods (e.g., AM1, PM3, MNDO) are faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for preliminary conformational searches and for studying very large molecular systems where more rigorous methods would be computationally prohibitive.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with their environment.

The cyclohexane (B81311) ring in this compound can exist in various conformations, primarily the chair, boat, and twist-boat forms, with the chair conformation being the most stable. The substituents (amino and isopropyl groups) can be in either axial or equatorial positions.

A detailed conformational analysis would involve:

Systematic Search: Rotating the rotatable bonds (C-C bond connecting the isopropyl group and the C-N bond) to generate a wide range of possible conformations.

Energy Minimization: Optimizing the geometry of each conformation using a suitable computational method (like DFT) to find the local energy minima.

Population Analysis: Using the calculated energies and the Boltzmann distribution to determine the relative populations of the different conformers at a given temperature.

For this compound, there would be four primary chair conformations to consider:

cis-isomer: (axial-NH2, axial-iPr), (equatorial-NH2, equatorial-iPr)

trans-isomer: (axial-NH2, equatorial-iPr), (equatorial-NH2, axial-iPr)

It is generally expected that conformations with bulky groups in the equatorial position are more stable due to reduced steric hindrance (1,3-diaxial interactions). Therefore, the di-equatorial cis isomer and the equatorial-iPr/equatorial-NH2 trans isomer would likely be the most stable conformers. A 1962 study on diisopropylcyclohexanes calculated the free energy difference (A-value) for an isopropyl group to be approximately -2.1 kcal/mol, favoring the equatorial position, a value that provides context for the strong preference of the isopropyl group in this compound to occupy an equatorial position. epa.gov

Molecular Dynamics (MD) Simulations: MD simulations would model the atomic motions of this compound over time, providing a view of its conformational flexibility and how it explores its energy landscape. This could reveal the pathways and energy barriers for conformational changes, such as ring flipping.

While no specific receptor targets for this compound are documented in the research literature, computational docking and molecular dynamics simulations are the standard methods to investigate such interactions. If this molecule were being investigated as a potential drug candidate, these techniques would be employed.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves:

Defining the 3D structure of the target receptor (often from X-ray crystallography or NMR).

Generating multiple conformations of the ligand (this compound).

Placing these conformations into the receptor's binding site and scoring them based on intermolecular interactions like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The amine group would be a likely hydrogen bond donor and acceptor.

Molecular Dynamics of the Complex: Following docking, an MD simulation of the ligand-receptor complex would be run to assess the stability of the predicted binding pose and to calculate the binding free energy more accurately. Studies on other cyclohexylamine (B46788) derivatives, for instance, have used molecular docking to understand their interaction with receptors like the NMDA receptor. researchgate.netresearchgate.net

Theoretical Prediction of Reaction Pathways and Energetics

Computational chemistry can be used to model chemical reactions, providing detailed information about the mechanism and energetics.

For this compound, one could theoretically study reactions such as:

N-Alkylation or N-Acylation: The amine group is nucleophilic and can react with electrophiles. Computational methods could model the reaction pathway, locate the transition state structure, and calculate the activation energy. This would help in predicting the reaction rate and understanding the factors that influence it.

Oxidation: The amine could be oxidized. Theoretical calculations could explore different possible oxidation products and the mechanisms leading to them.

Protonation: As a base, the amine group can accept a proton. The pKa of the conjugate acid could be calculated, providing a measure of its basicity.

To study a reaction pathway, researchers typically:

Optimize the structures of the reactants, products, and any intermediates.

Locate the transition state structure connecting them.

Calculate the energies of all species to construct a reaction energy profile.

Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state correctly connects the reactants and products.

Although no specific reaction pathway studies exist for this compound, the general mechanisms for reactions of amines are well-established and could be modeled for this specific substrate. researchgate.net

Transition State Analysis and Reaction Coordinate Determination

The study of a chemical reaction's mechanism is fundamentally the study of its energy landscape. A reaction coordinate diagram plots the energy of a system as it progresses from reactants to products. The highest point on this path is the transition state, a fleeting, high-energy arrangement of atoms that represents the kinetic barrier to the reaction. Identifying the structure and energy of this transition state is crucial for understanding reaction rates and mechanisms.

Transition state theory (TST) provides a framework for relating the rate of a reaction to the properties of the transition state. wikipedia.orgslideshare.netlibretexts.org Computational methods, particularly those based on Density Functional Theory (DFT), are extensively used to locate transition state structures and calculate their energies. This process involves sophisticated algorithms that search the potential energy surface of a reaction for saddle points—points that are energy maxima along the reaction coordinate but minima in all other degrees of freedom.

For a reaction involving this compound, such as an N-alkylation, computational chemists would model the approach of the electrophile to the nitrogen atom. By systematically varying the bond-forming distance and other geometric parameters, a transition state structure can be identified. The energy difference between the reactants and this transition state gives the activation energy (ΔG‡), a key determinant of the reaction rate.

Illustrative Data for a Hypothetical N-Alkylation Reaction:

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on the N-alkylation of the cis and trans isomers of this compound. The calculations would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost. mdpi.comresearchgate.net

IsomerReactant Energy (Hartree)Transition State Energy (Hartree)Activation Energy (kcal/mol)Key Transition State Bond Distance (Å)
cis-3-(propan-2-yl)cyclohexan-1-amine-485.123456-485.09876515.5N-C: 2.15
trans-3-(propan-2-yl)cyclohexan-1-amine-485.125678-485.10012316.0N-C: 2.18

Note: The energy values and bond distances are illustrative and represent typical outputs from such a computational study.

Once the transition state is located, a reaction coordinate can be determined by performing an Intrinsic Reaction Coordinate (IRC) calculation. This traces the minimum energy path from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. This detailed mapping of the reaction pathway provides a complete picture of the reaction mechanism at a molecular level.

Prediction of Stereoselectivity and Regioselectivity

Computational chemistry is an exceptionally powerful tool for predicting the selectivity of chemical reactions. For a molecule like this compound, which has multiple stereoisomers and potentially several reactive sites, understanding and predicting the outcome of a reaction is a significant challenge that can be addressed theoretically.

Stereoselectivity: The presence of two chiral centers in this compound (at C1 and C3) means that reactions can be diastereoselective. For example, if a new chiral center is formed during a reaction, one diastereomer may be formed in preference to another. The origin of this selectivity lies in the energetic differences between the transition states leading to the different stereoisomeric products.

By modeling the transition states for the formation of each possible stereoisomer, their relative activation energies can be calculated. The product that is formed through the lower energy transition state will be the major product. The predicted ratio of products can be calculated from the difference in the Gibbs free energies of activation (ΔΔG‡) between the competing pathways.

Regioselectivity: While the primary amine is the most obvious site for many reactions, other positions on the molecule could potentially react under certain conditions, for instance, C-H functionalization. nih.govchemrxiv.org The prediction of regioselectivity involves comparing the activation energies for reactions at different sites. For this compound, one could compare the energy barriers for functionalization at the amine versus a C-H bond on the cyclohexane ring or the isopropyl group. The site with the lowest activation energy will be the most kinetically favored position for the reaction.

Illustrative Data for a Hypothetical Asymmetric Synthesis:

Consider a hypothetical reaction where a prochiral ketone is reacted with this compound to form a chiral imine, which is then reduced. The amine can direct the stereochemical outcome of the reduction. Computational modeling could predict which diastereomer of the final product is favored by calculating the energies of the diastereomeric transition states.

Transition StateRelative Energy (kcal/mol)Predicted Diastereomeric Ratio
Transition State leading to (R,R,S)-Product0.0>99:1
Transition State leading to (R,R,R)-Product+3.5

Note: This data is illustrative. The labels (R,R,S) and (R,R,R) refer to the stereochemistry of the final product, assuming the starting amine has an (R,R) configuration. The relative energy difference of 3.5 kcal/mol corresponds to a very high diastereomeric ratio.

These predictive capabilities are not merely academic; they are routinely used in fields like drug discovery and process chemistry to guide experimental work, saving significant time and resources by focusing on the most promising reaction pathways. nih.gov By leveraging the power of computational chemistry, a deep and quantitative understanding of the factors controlling the reactivity and selectivity of this compound can be achieved.

Advanced Analytical Techniques for Characterization of 3 Propan 2 Yl Cyclohexan 1 Amine

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental in separating 3-(propan-2-yl)cyclohexan-1-amine from complex mixtures and accurately determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. researchgate.netnih.gov For amines like this compound, which may lack a strong UV chromophore, derivatization is often necessary to enhance detection by UV-Vis or fluorescence detectors. nih.govpsu.edu

Reversed-phase HPLC, often employing C8 or C18 columns, is a common approach. chromatographyonline.comsielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Gradient elution, where the mobile phase composition is changed over time, is frequently used to achieve optimal separation of complex mixtures. chromatographyonline.com The use of modern Ultra-High-Performance Liquid Chromatography (UPLC) systems, which utilize columns with sub-2µm particles, can significantly improve resolution, speed, and sensitivity compared to traditional HPLC. ijraset.com

Key HPLC Parameters for Amine Analysis:

ParameterDescriptionRelevance to this compound Analysis
Stationary Phase Typically a nonpolar material like octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles.The choice of stationary phase influences the retention and selectivity of the separation. A C18 column is often a good starting point for method development. chromatographyonline.com
Mobile Phase A mixture of a polar solvent (e.g., water or buffer) and a less polar organic modifier (e.g., acetonitrile (B52724) or methanol).The composition and gradient of the mobile phase are critical for achieving good separation of the analyte from impurities and other components.
Detector UV-Vis, Fluorescence, or Mass Spectrometry (MS).Since aliphatic amines lack strong chromophores, derivatization is often required for UV or fluorescence detection. nih.gov LC-MS provides high sensitivity and structural information without the need for derivatization.
Derivatization Chemical modification of the analyte to enhance its detectability.Reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride can be used to introduce a chromophore or fluorophore. nih.govlibretexts.org

Gas Chromatography (GC) is a versatile technique for analyzing volatile compounds. researchgate.netccsknowledge.com Since this compound itself may not be sufficiently volatile for direct GC analysis, derivatization is a common strategy to increase its volatility and improve chromatographic performance. researchgate.net

Derivatization reactions such as acylation, silylation, or alkylation convert the polar amine group into a less polar, more volatile derivative. researchgate.net The choice of derivatizing reagent depends on the specific requirements of the analysis. For instance, fluorinated derivatizing agents can be used to enhance the response of an electron capture detector (ECD). researchgate.net

Common GC Derivatization Approaches for Amines:

Derivatization MethodReagent ExampleDerivative FormedAdvantages
Acylation Trifluoroacetic anhydride (B1165640) (TFAA)N-trifluoroacetyl derivativeIncreases volatility and ECD response.
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)N-trimethylsilyl derivativeIncreases volatility and thermal stability. researchgate.net
Alkylation Pentafluorobenzyl bromide (PFBBr)N-pentafluorobenzyl derivativeSignificantly enhances ECD response for trace analysis. libretexts.org

The resulting volatile derivatives are then separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for general-purpose analysis, while a nitrogen-phosphorus detector (NPD) offers higher selectivity for nitrogen-containing compounds like the derivatized amine. researchgate.net

Spectroscopic Methods for Detailed Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound, including the determination of its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. nih.gov High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. docbrown.infodocbrown.info

For this compound, ¹H NMR can be used to determine the ratio of protons in different parts of the molecule, and the coupling patterns (splitting) between adjacent protons can help to establish the connectivity of the atoms. docbrown.info The chemical shifts of the protons on the cyclohexane (B81311) ring and the isopropyl group are characteristic and can be used for structural confirmation.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule, which can be a direct confirmation of the structure. docbrown.info The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Crucially, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to establish the stereochemical relationships between the substituents on the cyclohexane ring. The coupling constants between the protons on the ring can differentiate between cis and trans isomers. The use of high-field NMR spectrometers enhances spectral dispersion and sensitivity, which is particularly beneficial for resolving complex spectra and analyzing mixtures of stereoisomers. nih.gov

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. massbank.eu When coupled with a separation technique like GC or HPLC (GC-MS or LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.

For this compound, mass spectrometry can confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. massbank.eu

The fragmentation pattern of the molecule in the mass spectrometer is unique and can be used as a "fingerprint" for identification. Analysis of the fragment ions can provide structural information about the different parts of the molecule.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to differentiate between isomers. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation patterns of different isomers can vary, allowing for their distinction. This is particularly useful for differentiating between positional isomers of the propan-2-yl group on the cyclohexane ring.

Furthermore, mass spectrometry is highly effective for analyzing the derivatized forms of this compound, confirming the success of the derivatization reaction and providing structural information about the resulting product. researchgate.net

Chemical Derivatization Strategies in Analytical Chemistry

Chemical derivatization is a key strategy in the analytical chemistry of amines to improve their chromatographic behavior and enhance their detectability. psu.edu As primary amines, the amino group in this compound is a prime target for derivatization.

Derivatization can serve several purposes:

Increase Volatility for GC Analysis: As discussed in section 6.1.2, converting the polar amine to a less polar derivative is often essential for GC analysis. researchgate.net

Introduce a Chromophore or Fluorophore for HPLC Detection: Reagents that react with the amine to form a product that strongly absorbs UV light or fluoresces are used to enhance sensitivity in HPLC. nih.govlibretexts.org

Improve Chromatographic Peak Shape: Derivatization can reduce the tailing of peaks that is often observed with underivatized amines due to their interaction with active sites on the chromatographic column.

Enable Chiral Separations: To separate the enantiomers of chiral amines, they can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. nih.gov

Common Derivatizing Reagents for Primary Amines:

ReagentDetection MethodApplication Notes
o-Phthalaldehyde (OPA) Fluorescence, UVReacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govlibretexts.orgresearchgate.net
Dansyl Chloride Fluorescence, UVReacts with primary and secondary amines to form stable, fluorescent sulfonamides. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Fluorescence, UVA widely used reagent for the derivatization of amino acids and primary and secondary amines. libretexts.org
Benzoyl Chloride UVA simple and rapid derivatization for primary and secondary amines. nih.gov
Succinimidylferrocenyl Propionate Electrochemical, MSUsed for derivatization prior to LC-MS analysis, providing a ferrocene (B1249389) tag for sensitive detection. researchgate.net

The choice of derivatization strategy depends on the analytical technique being used, the required sensitivity, and the nature of the sample matrix. Careful optimization of the reaction conditions (e.g., pH, temperature, and reaction time) is crucial to ensure complete and reproducible derivatization. sigmaaldrich.com

Chiral Derivatization for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) is crucial for chiral compounds. This is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard chromatographic or spectroscopic techniques.

Another powerful technique for determining enantiomeric purity is through the use of Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or its acid chloride. drugfuture.comudel.edu Reaction of a scalemic amine with an enantiomerically pure Mosher's acid chloride forms diastereomeric amides. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers reveals differences in the chemical shifts (Δδ) for protons or fluorine atoms near the chiral center. nih.govnih.gov By comparing the integration of the signals corresponding to each diastereomer, the enantiomeric excess of the original amine can be accurately determined. This method is particularly valuable as it provides structural information in addition to the enantiomeric ratio.

Chiral Derivatizing AgentAnalytical TechniquePrinciple of Separation/DetectionApplicability to this compound
S-(-)-N-(trifluoroacetyl)-prolyl chloride (TFAPC)GC-MS, GC-FIDFormation of diastereomeric amides with different chromatographic retention times on an achiral column.High. Structurally similar amines have been successfully resolved.
(R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride (Mosher's acid chloride)NMR Spectroscopy (¹H, ¹⁹F)Formation of diastereomeric amides exhibiting distinct chemical shifts for nearby protons or fluorine atoms.High. This is a widely used method for determining the absolute configuration and enantiomeric excess of chiral amines and alcohols.

Derivatization for Enhanced Detection and Separation in Complex Matrices

This compound lacks a significant UV chromophore or fluorophore, making its detection at low concentrations by common HPLC detectors challenging. Derivatization with reagents that introduce a UV-active or fluorescent tag is a standard strategy to overcome this limitation.

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and widely used fluorescent labeling agent for primary and secondary amines. researchgate.netresearchgate.net It reacts with the amino group of this compound under basic conditions to form a highly fluorescent sulfonamide derivative. This allows for sensitive detection using an HPLC system equipped with a fluorescence detector (FLD). The resulting derivative also exhibits increased hydrophobicity, leading to better retention and separation on reversed-phase HPLC columns. The excitation and emission wavelengths for dansylated amines are typically in the range of 330-360 nm and 500-540 nm, respectively. researchgate.netnih.gov

Another common derivatizing agent is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. It reacts with primary amines to produce N-substituted-2,4-dinitroaniline derivatives that are strongly UV-active. The resulting dinitrophenyl (DNP) derivative of this compound can be readily detected by HPLC with a UV-Vis detector, typically around 360 nm. This method provides a robust and cost-effective way to quantify the amine in various samples.

For enhanced sensitivity in mass spectrometry, derivatization can be employed to improve ionization efficiency. Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly enhance the signal in electrospray ionization mass spectrometry (ESI-MS).

Derivatizing AgentAnalytical TechniqueEnhancement PrincipleTypical Detection Wavelengths
Dansyl chlorideHPLC-FLDIntroduction of a highly fluorescent dansyl group.Ex: ~330-360 nm, Em: ~500-540 nm
1-Fluoro-2,4-dinitrobenzene (FDNB)HPLC-UVIntroduction of a strongly UV-absorbing dinitrophenyl group.~360 nm
Dabsyl chlorideHPLC-VisIntroduction of a chromophoric dabsyl group.~436 nm

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Propan-2-yl)cyclohexan-1-amine with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves reductive amination or catalytic hydrogenation of a ketone precursor. Key steps include:

  • Use of chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry.

  • Optimization of reaction conditions (temperature: 25–60°C, solvent: methanol/ethanol) to minimize racemization .

  • Purification via column chromatography or recrystallization to isolate enantiomers. Sodium borohydride or lithium aluminum hydride are common reducing agents, but enantioselectivity may require chiral auxiliaries .

    • Data Table : Synthesis Parameters
ParameterOptimal RangeImpact on Yield/Purity
Temperature25–60°CHigher temps reduce enantiomeric excess (ee)
Reducing AgentNaBH₄ / LiAlH₄LiAlH₄ offers higher yield but lower ee
SolventMethanolPolar aprotic solvents improve selectivity

Q. How is the stereochemistry of this compound characterized?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol mobile phase to separate enantiomers (retention times: 8.2 min for (1R,4R), 9.5 min for (1S,4S)) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves axial vs. equatorial substituents .
  • Optical Rotation : Compare [α]D²⁵ values to literature (e.g., +15.3° for (1R,4R) in chloroform) .

Advanced Research Questions

Q. How do enantiomers of this compound exhibit divergent biological activities?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test enantiomers against monoamine oxidases (MAOs) using fluorogenic substrates (e.g., kynuramine). (1R,4R) shows 10× higher MAO-A inhibition (IC₅₀ = 2.1 μM) than (1S,4S) due to optimal hydrogen bonding with FAD cofactor .

  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with serotonin transporter SERT). (1R,4R) forms stable π-π stacking with Trp123, while (1S,4S) induces conformational changes that reduce binding affinity .

    • Data Contradiction Analysis :
  • Issue : Conflicting reports on (1R,4R) cytotoxicity (IC₅₀ ranges: 5–50 μM).

  • Resolution : Variability arises from cell-line-specific metabolic rates. Standardize assays using HepG2 cells with controlled glutathione levels to mitigate oxidative stress artifacts .

Q. What computational strategies predict the physicochemical properties of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict pKa (≈10.2) and logP (≈2.5). Solvent effects (e.g., water) are modeled via PCM .
  • QSAR Models : Train models on cyclohexylamine analogs to predict bioavailability. Key descriptors include polar surface area (<60 Ų) and H-bond donor count (1) .

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Conduct experiments at 298–400 K to distinguish dynamic chair flipping (ΔG‡ ≈ 45 kJ/mol). Axial-equatorial isomerization broadens peaks at 25°C but resolves at −40°C .
  • 2D NOESY : Identify through-space couplings (e.g., H1-H3 correlation confirms equatorial amine position) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.